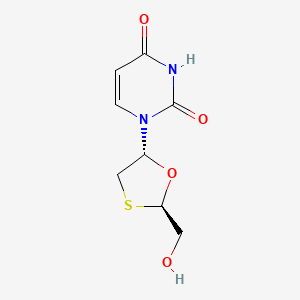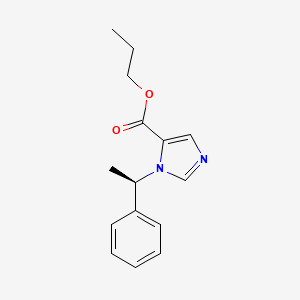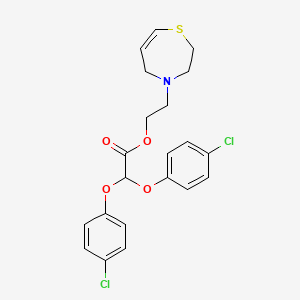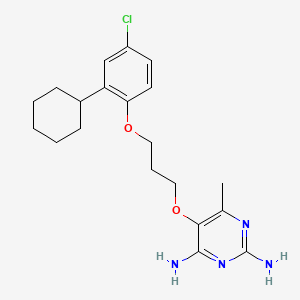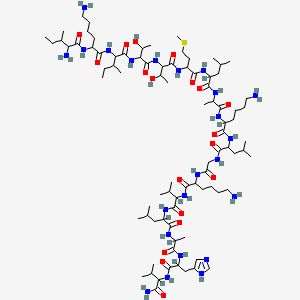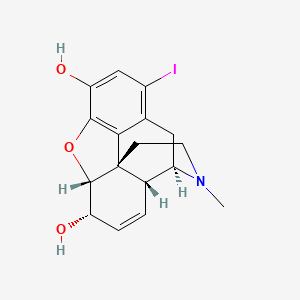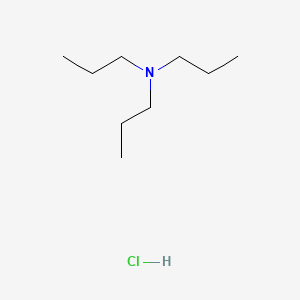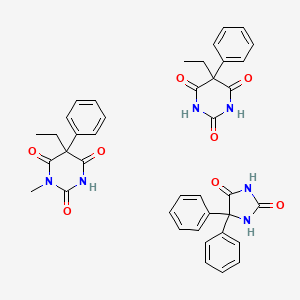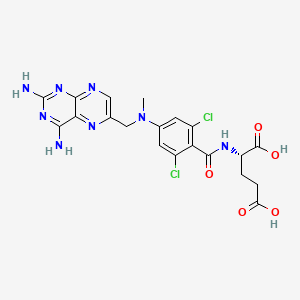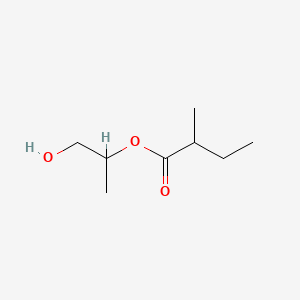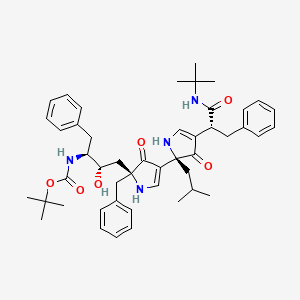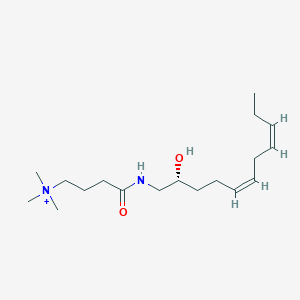
NJ65Yjm5PE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound NJ65YJM5PE, also known as PX-117794, is a chemical substance with the molecular formula C17H18N2O6S and a molecular weight of 378.4 g/mol . This compound is achiral and does not possess any defined stereocenters . It is recognized by the Unique Ingredient Identifier (UNII) this compound assigned by the Food and Drug Administration (FDA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation reactions: Combining smaller molecules to form the desired compound.
Oxidation and reduction reactions: Adjusting the oxidation state of intermediates.
Purification steps: Using techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of NJ65YJM5PE would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include:
Batch or continuous flow reactors: To control reaction conditions and optimize production.
Quality control measures: To ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
NJ65YJM5PE can undergo various chemical reactions, including:
Oxidation: Where the compound loses electrons, often facilitated by oxidizing agents.
Reduction: Where the compound gains electrons, typically using reducing agents.
Substitution: Where one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: To accelerate reactions without being consumed, such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
NJ65YJM5PE has a wide range of applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: Potentially as a drug candidate or for drug development research.
Industry: In the production of specialized chemicals or materials.
Mechanism of Action
Bind to enzymes or receptors: Modulating their activity.
Alter cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to NJ65YJM5PE include those with similar molecular structures or functional groups. Examples might include:
PX-117794: Another name for this compound.
Other sulfonamide derivatives: Compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific molecular structure and properties, which may confer distinct biological or chemical activities compared to other similar compounds.
Properties
CAS No. |
414872-01-8 |
|---|---|
Molecular Formula |
C17H18N2O6S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(E)-3-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C17H18N2O6S/c1-24-15-9-8-14(11-16(15)25-2)26(22,23)19-13-6-3-12(4-7-13)5-10-17(20)18-21/h3-11,19,21H,1-2H3,(H,18,20)/b10-5+ |
InChI Key |
MWBVVOSAOJSWLG-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C/C(=O)NO)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=CC(=O)NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


